Methyl 2-butyrylbenzoate

Description

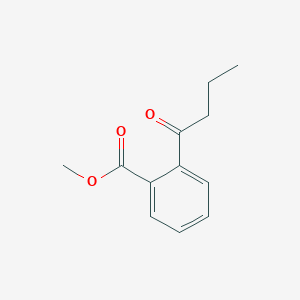

Methyl 2-butyrylbenzoate (C₁₂H₁₄O₃) is a benzoate ester featuring a butyryl group (CH₂CH₂CO-) at the 2-position of the benzene ring and a methyl ester moiety at the carboxylic acid position. Its structure combines aromatic and aliphatic ketone functionalities, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula |

C12H14O3 |

|---|---|

Molecular Weight |

206.24 g/mol |

IUPAC Name |

methyl 2-butanoylbenzoate |

InChI |

InChI=1S/C12H14O3/c1-3-6-11(13)9-7-4-5-8-10(9)12(14)15-2/h4-5,7-8H,3,6H2,1-2H3 |

InChI Key |

HMKNPZZDRSKWIU-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)C1=CC=CC=C1C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-butyrylbenzoate can be synthesized through several methods. One common approach involves the esterification of 2-butyrylbenzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester .

Another method involves the Friedel-Crafts acylation of methyl benzoate with butyryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. This reaction requires careful control of temperature and reaction time to achieve high yields and minimize side reactions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain high-purity this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-butyrylbenzoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst

Major Products Formed

Oxidation: 2-Butyrylbenzoic acid.

Reduction: 2-Butyrylbenzyl alcohol.

Substitution: Various substituted derivatives, such as nitro-methyl 2-butyrylbenzoate or halogenated this compound

Scientific Research Applications

Methyl 2-butyrylbenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-butyrylbenzoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as an inhibitor or activator of certain enzymes, affecting metabolic processes. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with cellular components .

Comparison with Similar Compounds

Key Features:

- Molecular Formula : C₁₂H₁₄O₃.

- Functional Groups : Aromatic ring, ester group (COOCH₃), and ketone (CO) from the butyryl substituent.

- Applications : Likely used in pharmaceutical or agrochemical synthesis as a precursor for further functionalization (e.g., reduction to alcohols or amination).

Structural Analogs and Substituent Effects

Methyl 2-butyrylbenzoate belongs to a broader class of substituted methyl benzoates. Key analogs and their distinguishing features are outlined below:

Table 1: Structural Comparison of Methyl Benzoate Derivatives

| Compound Name | Substituents | Key Functional Groups | Molecular Weight (g/mol) |

|---|---|---|---|

| This compound | 2-butyryl | Ester, ketone | 206.24 |

| Methyl 2-chloro-5-formylbenzoate | 2-chloro, 5-formyl | Ester, chloro, aldehyde | 214.61 |

| Methyl 4-acetamido-2-hydroxybenzoate | 4-acetamido, 2-hydroxy | Ester, amide, phenol | 209.21 |

| Methyl 3-nitro-2-methylbenzoate | 3-nitro, 2-methyl | Ester, nitro, methyl | 211.18 |

| Sandaracopimaric acid methyl ester | Diterpene-derived structure | Ester, cyclic hydrocarbon backbone | ~330 (estimated) |

Substituent Impact :

- Electron-Withdrawing Groups (EWGs) : Compounds like Methyl 3-nitro-2-methylbenzoate (nitro group) and Methyl 2-chloro-5-formylbenzoate (chloro, formyl) exhibit enhanced electrophilicity, facilitating nucleophilic substitution or condensation reactions . In contrast, the butyryl group in this compound introduces steric bulk and moderate electron withdrawal, favoring reactions like ketone reduction.

- Steric Effects : The butyryl group’s larger size compared to methyl or chloro substituents may hinder reactions at the aromatic ring’s ortho position.

Analytical Data and Spectral Features

Table 2: Key Spectral Characteristics

| Compound Name | ¹H NMR (δ ppm) | FTIR (cm⁻¹) |

|---|---|---|

| This compound* | ~3.9 (s, COOCH₃), 2.5–3.0 (m, butyryl) | 1720 (ester C=O), 1680 (ketone C=O) |

| Methyl 2-chloro-5-formylbenzoate | ~10.1 (s, CHO), 3.9 (s, COOCH₃) | 1720 (ester), 1700 (aldehyde C=O) |

| Methyl 3-nitro-2-methylbenzoate | ~8.1 (aromatic H), 2.6 (CH₃) | 1520, 1350 (NO₂), 1720 (ester) |

*Inferred data based on structural analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.